1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid
Description
Chemical Structure and Synthesis 1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid (hereafter referred to as the "target compound") is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a cyano (-CN) group at position 5, and a carboxylic acid (-COOH) moiety at position 3 (Figure 1). Its molecular formula is C₈H₄F₃N₂O₃, with a molecular weight of 248.13 g/mol. The compound is synthesized via alkaline hydrolysis of its ethyl ester precursor, followed by acidification to yield the free carboxylic acid .
Pharmacological Activity As a structural analog of milrinone, a phosphodiesterase III (PDE III) inhibitor, the target compound exhibits moderate positive inotropic activity in reserpine-treated guinea pig atrial models. However, its inotropic efficacy is inferior to milrinone, with the carboxylic acid form showing greater activity than its ethyl ester counterpart . The trifluoromethyl and cyano substituents are critical for modulating electron-withdrawing effects and enhancing metabolic stability.
Properties
CAS No. |
144456-87-1 |
|---|---|
Molecular Formula |
C8H3F3N2O3 |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
5-cyano-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)5-4(7(15)16)1-3(2-12)6(14)13-5/h1H,(H,13,14)(H,15,16) |
InChI Key |
XTTXOESMIJRABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid involves strategic introduction of functional groups (trifluoromethyl, cyano, carboxylic acid) onto a pyridine scaffold. Key methods include chlorine/fluorine exchange , ring construction from trifluoromethyl (TFMP) building blocks , and silver-catalyzed cycloaddition . These approaches leverage nucleophilic substitution, cyclization, and transition-metal catalysis to achieve regioselective functionalization.
Chlorine/Fluorine Exchange Method
This method involves replacing chlorine atoms on a pyridine ring with trifluoromethyl groups. A representative protocol from trifluoromethylpyridine synthesis (Source 12) uses vapor-phase fluorination of 3-picoline derivatives, followed by nuclear chlorination. For the target compound:
- Starting Material : A chlorinated pyridine-3-carboxylic acid derivative (e.g., 2-chloro-3-carboxylic acid).
- Fluorination : React with a TFMP reagent (e.g., trifluoromethyl copper) under controlled conditions to substitute Cl with CF₃.
- Cyanation : Introduce the cyano group at position 5 via nucleophilic substitution (e.g., using NaCN or KCN).
- Hydrolysis : Convert ester intermediates to carboxylic acid if necessary.
| Reaction Step | Conditions | Yield | Reference |
|---|
Chemical Reactions Analysis
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, leading to various biological effects. The cyano group can form hydrogen bonds with target molecules, further influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences biological activity and physicochemical properties. Key comparisons include:
Key Observations :
Substituent Variations at Position 5
The cyano group at position 5 is a defining feature of the target compound. Replacement with acetyl (-COCH₃) or other groups alters activity:
Key Observations :
- Cyano group retention is critical for PDE III inhibition and inotropic activity. Acetyl-substituted analogs show diminished efficacy, suggesting the electron-withdrawing nature of -CN is essential for target engagement .
Acid vs. Ester Forms
Hydrolysis of ester precursors to carboxylic acids enhances pharmacological activity:
| Compound | Form | Inotropic Activity (vs. Milrinone) | Notes |
|---|---|---|---|
| Target Compound | Acid | Moderate | Higher activity than ester form . |
| Ethyl Ester Precursor | Ester | Low | Requires hydrolysis for activation. |
Key Observations :
- The carboxylic acid form is pharmacologically active, while ester forms act as prodrugs requiring metabolic conversion .
Physicochemical and Structural Comparisons
Molecular Properties
*logP values estimated via computational tools.
Key Observations :
Biological Activity
1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid is a pyridine derivative notable for its unique trifluoromethyl and cyano groups. This compound belongs to a class of trifluoromethylpyridines, which are recognized for their diverse applications in pharmaceuticals and agrochemicals due to their electronic properties imparted by fluorine atoms. The biological activities of this compound and its derivatives have garnered attention in recent research, indicating potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid includes:
- A pyridine ring with various substituents.
- A trifluoromethyl group that enhances reactivity.
- A cyano group contributing to its biological activity.
Biological Activity Overview
Research indicates that derivatives of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid exhibit several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound exhibits broad-spectrum antibacterial properties. For instance, it has been evaluated against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these activities suggest significant efficacy, comparable to established antibiotics.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against pathogens such as Candida albicans. Research indicates that certain derivatives outperform traditional antifungal agents like fluconazole in inhibiting fungal growth.
Case Studies and Research Findings
A series of studies have explored the biological implications of this compound:
-
Antibacterial Efficacy : A study assessed the activity of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid against various Gram-positive and Gram-negative bacteria. The results indicated:
- Effective inhibition of bacterial growth at concentrations as low as 15.625 μM.
- Bactericidal action confirmed through time-kill assays.
-
Antifungal Properties : Another investigation focused on the antifungal potential of this compound against Candida species. It demonstrated:
- Significant reduction in fungal biofilm formation.
- MIC values lower than those observed for standard antifungal treatments.
- Mechanistic Studies : Research into the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, leading to cell death.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid | Bipyridine structure | Enhanced activity against cancer cells |
| 2-Amino-5-cyano-pyridine | Amino group substitution | Different pharmacological profiles |
| Ethyl 5-cyano-1,6-dihydro-6-oxo-pyridine | Ethyl ester derivative | Significant vasodilatory effects |
This comparison highlights the diversity within the pyridinecarboxylic acid family while emphasizing the unique trifluoromethyl substitution in the target compound that enhances its reactivity and biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
